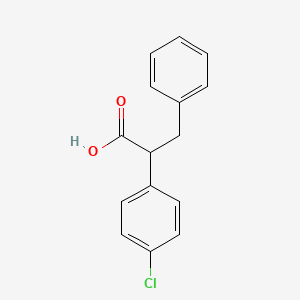

2-(4-Chlorophenyl)-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMMKZITYCLISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279113 | |

| Record name | 2-(4-chlorophenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-27-9 | |

| Record name | NSC82231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenyl 3 Phenylpropanoic Acid and Analogues

Classical Synthetic Routes and Key Intermediates

Classical approaches to the synthesis of 2-(4-chlorophenyl)-3-phenylpropanoic acid and its analogues typically involve multi-step sequences that utilize well-established organic reactions. These routes are characterized by the sequential formation of key bonds to assemble the final molecular structure.

Multi-step Synthesis Approaches

Multi-step syntheses are fundamental to constructing complex organic molecules from simpler, readily available starting materials. For 2,3-diarylpropanoic acids, these strategies often involve the formation of a carbon-carbon bond between the two aromatic rings, followed by the introduction or modification of the propanoic acid side chain.

One illustrative classical approach is the Darzens condensation , which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). organic-chemistry.orgwikipedia.org This can be adapted for the synthesis of 2-phenylpropionic acid, a close analogue of the target molecule. globethesis.com For the synthesis of this compound, a potential Darzens route would involve the condensation of 4-chlorobenzaldehyde (B46862) with an ethyl 2-halo-3-phenylpropanoate, followed by hydrolysis and decarboxylation.

Another relevant classical method is the Reformatsky reaction , which employs an organozinc reagent formed from an α-haloester and zinc metal. wikipedia.orgthermofisher.comadichemistry.comnumberanalytics.com This reagent then adds to a carbonyl compound to form a β-hydroxy ester. adichemistry.com In the context of the target molecule, this could involve the reaction of ethyl 2-bromoacetate with zinc to form a Reformatsky reagent, which would then react with a suitable ketone precursor.

A multi-step synthesis of a related compound, 2-(4-methylphenyl)propionic acid, highlights a typical sequence of reactions. This synthesis starts with 1-(4-methylphenyl)ethanol, which is converted to the corresponding tosylate. Subsequent reaction with sodium cyanide yields 2-(4-methylphenyl)propionitrile, which is then hydrolyzed to the final carboxylic acid. nih.gov A similar pathway could be envisioned for this compound, starting from appropriate precursors.

Precursor Identification and Utilization

The selection of appropriate precursors is critical for the success of any synthetic route. Based on the classical methodologies described, key intermediates for the synthesis of this compound can be identified.

For a Darzens-type synthesis, the essential precursors would be:

4-Chlorobenzaldehyde: Provides the 4-chlorophenyl group at the C2 position.

An ethyl 2-halo-3-phenylpropanoate (e.g., ethyl 2-chloro-3-phenylpropanoate): This precursor provides the phenyl group at the C3 position and the propanoate backbone.

For a Reformatsky-based approach, potential precursors include:

A ketone with 4-chlorophenyl and benzyl (B1604629) groups: For example, 1-(4-chlorophenyl)-2-phenylethan-1-one.

An α-haloester: Such as ethyl bromoacetate, which would introduce the carboxylic acid functionality after reaction and subsequent transformations.

The nitrile hydrolysis route would utilize 2-(4-chlorophenyl)-3-phenylpropanenitrile as the immediate precursor to the final acid. nih.gov This nitrile itself can be synthesized through various methods, including the reaction of a suitable halide with a cyanide salt.

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of this compound and its analogues.

Transition Metal-Catalyzed Reactions

Transition metal catalysts, particularly those based on palladium and copper, are highly effective in forming carbon-carbon bonds.

A notable approach for the synthesis of 2-arylpropanoic acids is the palladium-catalyzed carbonylation of vinyl aromatics . This method can produce various substituted and non-substituted 2-arylpropanoic acids with high regioselectivity and in high yields. acs.org For the target molecule, this would involve the carbonylation of a substituted styrene (B11656) derivative.

A more advanced, stepwise strategy for synthesizing 2,3-diarylpropionic acids involves a copper-catalyzed boracarboxylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling . This methodology allows for the regioselective synthesis of the target compounds. researchgate.net This approach offers excellent control over the final structure by pre-setting the position of the carboxylic acid in the initial catalytic step. researchgate.net

Organocatalysis in Stereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, enabling the production of enantiomerically pure compounds. scienceopen.com While specific examples for the synthesis of this compound are not prevalent, the principles of organocatalysis can be applied to achieve stereoselective synthesis of this and related chiral carboxylic acids.

For instance, chiral organocatalysts can be employed in Michael additions or aldol (B89426) reactions to set the stereochemistry of key intermediates. The development of enantioselective methods remains a significant area of research. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govdergipark.org.tr These principles can be applied to the synthesis of this compound to enhance its environmental sustainability.

Key aspects of a green synthetic approach include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, or performing reactions under solvent-free conditions. dergipark.org.trnih.gov

Catalyst Efficiency: Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts, to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and multicomponent reactions are particularly effective in this regard. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For example, the use of phase-transfer catalysis (PTC) can be a greener alternative for certain reactions, as it can enhance reaction rates and reduce the need for harsh conditions. nih.gov Additionally, developing chromatography-free purification methods can significantly reduce solvent waste. organic-chemistry.org The application of these principles to the synthesis of this compound can lead to more sustainable and economically viable production processes.

Solvent-Free and Aqueous Reaction Environments

The use of alternative reaction media, such as water or solvent-free conditions, is a cornerstone of green chemistry, aiming to reduce the reliance on volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally harmful.

Aqueous Environments: Water is an ideal solvent for many chemical reactions due to its non-toxicity, non-flammability, and abundance. In the synthesis of carboxylic acids like this compound, aqueous media are frequently employed, particularly in hydrolysis steps. The final stage in the synthesis of 2-arylpropanoic acids often involves the hydrolysis of a precursor such as a nitrile or an ester.

For instance, the hydrolysis of a 2-arylpropionitrile to the corresponding carboxylic acid is typically carried out by heating with an aqueous solution of a strong acid or base, such as sodium hydroxide. orgsyn.org This process, while effective, showcases a key application of water as a reaction medium in the synthesis of this class of compounds. Similarly, the alkaline hydrolysis of esters to yield the carboxylate salt, followed by acidification to produce the final carboxylic acid, is a common procedure performed in aqueous solutions. nih.govresearchgate.net

| Reaction Step | Typical Reagents | Role of Aqueous Environment | Reference Example |

|---|---|---|---|

| Nitrile Hydrolysis | Aqueous NaOH or HCl | Solvent and reactant | Synthesis of 2-phenylpropionic acid from 2-phenylpropionitrile orgsyn.org |

| Ester Hydrolysis | Aqueous NaOH | Solvent for alkaline hydrolysis | Synthesis of a fenofibrate (B1672516) metabolite nih.gov |

Solvent-Free Reactions: Solvent-free, or solid-state, reactions represent another important green chemistry approach. By eliminating the solvent, this methodology can lead to improved efficiency, higher yields, shorter reaction times, and easier work-up procedures. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be applied to potential synthetic steps. For example, reactions such as aldol condensations or Michael additions, which could be used to construct the carbon skeleton of the molecule, are often amenable to being performed under solvent-free conditions, sometimes with microwave irradiation to facilitate the reaction.

Atom Economy and Waste Minimization Strategies

Atom Economy: Introduced by Barry Trost, the concept of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. jocpr.com A higher atom economy signifies a more sustainable process, as fewer atoms are wasted in the form of byproducts. jocpr.com

Reactions with inherently high atom economy include addition reactions (e.g., Diels-Alder, hydrogenation) and rearrangement reactions, where all or most of the atoms of the reactants are incorporated into the final product. jk-sci.comnih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts.

Consider a hypothetical synthesis of this compound. A plausible, though not necessarily optimized, route could involve a Wittig reaction between 4-chlorobenzaldehyde and a suitable phosphorus ylide to form an alkene, followed by subsequent functional group manipulations and finally oxidation to the carboxylic acid. The Wittig reaction itself has a notoriously low atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct.

| Reactants | Desired Product Fragment | Byproduct | Atom Economy Principle |

|---|---|---|---|

| Aldehyde/Ketone + Phosphorus Ylide | Alkene | Phosphine (B1218219) Oxide | Low atom economy due to high molecular weight byproduct. |

| Alkene + H2 (Catalytic Hydrogenation) | Alkane | None | High (100%) atom economy as all atoms are incorporated. |

Waste Minimization Strategies: Minimizing waste is a primary goal of green chemistry and is closely linked to the concept of atom economy. repec.org Strategies extend beyond choosing atom-economical reactions and encompass the entire lifecycle of a chemical process.

Key strategies for waste minimization include:

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones can dramatically reduce waste. Catalysts are used in small amounts and can be recycled and reused, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. jk-sci.com For instance, a catalytic hydrogenation step would be preferable to a stoichiometric reduction.

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of impurities and byproducts, thereby reducing waste from purification steps.

Solvent and Reagent Recycling: When solvents are necessary, choosing those that can be easily recovered and recycled is crucial. Similarly, unreacted starting materials or catalysts should be recovered where feasible.

By integrating these principles, the synthesis of this compound and its analogues can be designed to be more environmentally sustainable, cost-effective, and efficient.

Derivatization Strategies and Functional Group Transformations of 2 4 Chlorophenyl 3 Phenylpropanoic Acid

Esterification Reactions for Carboxylic Acid Functionalization

The carboxylic acid functional group of 2-(4-Chlorophenyl)-3-phenylpropanoic acid is a prime target for derivatization, with esterification being a fundamental transformation. Ester derivatives are often synthesized to modify the compound's physicochemical properties, such as lipophilicity and volatility, or to serve as prodrugs.

One of the most common methods for esterification is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 2-(4-chlorophenyl)-3-phenylpropanoate.

Another versatile method is the Steglich esterification , which utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for coupling with sterically hindered alcohols or when acid-sensitive functional groups are present in the molecule.

The choice of alcohol and reaction conditions allows for the synthesis of a wide variety of esters with different alkyl or aryl groups, thereby fine-tuning the properties of the resulting molecule.

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents and Catalysts | Typical Reaction Conditions | Advantages |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Heating under reflux | Simple reagents, cost-effective |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room temperature | Mild conditions, suitable for acid-sensitive substrates |

| Alkylation with Alkyl Halides | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Varies depending on halide reactivity | Can be used for a variety of alkyl groups |

Amide and Other Nitrogen-Containing Derivative Synthesis

The conversion of the carboxylic acid group to an amide is another crucial derivatization strategy. Amides are generally more stable than esters and can participate in hydrogen bonding, which can significantly alter the biological activity and physical properties of the parent compound.

A common approach to amide synthesis involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride . This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling agents similar to those used in esterification, such as DCC or EDC, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. google.comnih.gov This method is widely used in peptide synthesis and is applicable to a broad range of amines. google.comnih.gov

Modifications of Aromatic Moieties

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing substituents on each ring will govern the position of the incoming electrophile.

Electrophilic Aromatic Substitutions on Phenyl Rings

In this compound, the 4-chlorophenyl ring and the unsubstituted phenyl ring will exhibit different reactivities and regioselectivities in electrophilic aromatic substitution reactions.

The 4-Chlorophenyl Ring: The chlorine atom is a deactivating but ortho, para-directing group. organicchemistrytutor.comlibretexts.org The deactivation is due to its electron-withdrawing inductive effect, while the directing effect is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. organicchemistrytutor.comlibretexts.org Therefore, electrophilic substitution on this ring is expected to be slower than on benzene (B151609) and will primarily yield products substituted at the positions ortho to the chlorine atom (positions 3 and 5).

The Phenyl Ring: The benzyl (B1604629) group attached to the chiral center is a weak activating group and is also ortho, para-directing. libretexts.org This is due to the electron-donating inductive effect of the alkyl group. Consequently, electrophilic substitution on this ring will be faster than on benzene, with the electrophile predominantly adding to the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), and Friedel-Crafts acylation (using an acyl chloride and a Lewis acid catalyst like AlCl₃). organic-chemistry.orgnumberanalytics.comnih.gov The specific conditions and the nature of the electrophile will determine the final product distribution.

Halogenation and Other Aromatic Functionalizations

Further halogenation of the aromatic rings can be achieved using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The regioselectivity will again be dictated by the directing effects of the existing substituents. For the 4-chlorophenyl ring, further halogenation would likely occur at the positions ortho to the chlorine. For the phenyl ring, halogenation would occur at the ortho and para positions.

It is important to note that controlling the regioselectivity in molecules with multiple aromatic rings can be challenging and may lead to mixtures of products.

Derivatization for Analytical and Structural Probing

Chemical derivatization is a powerful tool for the analysis of this compound, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization can enhance the volatility, thermal stability, and detectability of the analyte.

Reagent Selection for Specific Analytical Techniques

The choice of derivatizing reagent depends on the analytical technique being employed and the functional group being targeted.

For Gas Chromatography (GC): The high polarity and low volatility of the carboxylic acid group make direct GC analysis challenging. Therefore, derivatization is often necessary. Common methods include:

Esterification: Converting the carboxylic acid to a more volatile ester, often a methyl ester, using reagents like diazomethane (B1218177), trimethylsilyldiazomethane, or BF₃/methanol. nih.govcolostate.edumdpi.comgcms.cz

Silylation: Reacting the carboxylic acid with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. gcms.cz

For High-Performance Liquid Chromatography (HPLC): Derivatization for HPLC is often employed to introduce a chromophore or a fluorophore into the molecule to enhance its detection by UV-Vis or fluorescence detectors, respectively. This is particularly useful for trace analysis. psu.eduresearchgate.net

Fluorescent Labeling: Reagents containing a fluorescent tag, such as pyrene (B120774) or coumarin (B35378) derivatives, can be coupled to the carboxylic acid to significantly increase the sensitivity of detection. nih.govresearchgate.net

Table 2: Common Derivatization Reagents for Carboxylic Acid Analysis

| Analytical Technique | Derivatization Method | Reagent(s) | Purpose |

| Gas Chromatography (GC) | Esterification | BF₃/Methanol, Trimethylsilyldiazomethane | Increase volatility and thermal stability |

| Gas Chromatography (GC) | Silylation | BSTFA, MSTFA | Increase volatility and thermal stability |

| High-Performance Liquid Chromatography (HPLC) | Fluorescent Labeling | Pyrene-based reagents, Coumarin-based reagents | Enhance sensitivity for fluorescence detection |

Stereochemical Investigations of 2 4 Chlorophenyl 3 Phenylpropanoic Acid

Identification and Characterization of Stereocenters

The molecular structure of 2-(4-Chlorophenyl)-3-phenylpropanoic acid contains a single stereocenter, which is a fundamental characteristic defining its chirality. A stereocenter is a point in a molecule, typically a carbon atom, that is bonded to four different groups, giving rise to non-superimposable mirror images known as enantiomers.

In the case of this compound, the stereocenter is the alpha-carbon atom (C2) of the propanoic acid chain. The four distinct substituents attached to this carbon are:

A hydrogen atom (-H)

A carboxyl group (-COOH)

A 4-chlorophenyl group (-C₆H₄Cl)

A benzyl (B1604629) group (-CH₂C₆H₅)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers: (R)-2-(4-Chlorophenyl)-3-phenylpropanoic acid and (S)-2-(4-Chlorophenyl)-3-phenylpropanoic acid. These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral molecules.

Table 1: Substituents on the Stereocenter of this compound

| Substituent Group | Chemical Formula |

|---|---|

| Hydrogen | -H |

| Carboxyl | -COOH |

| 4-Chlorophenyl | -C₆H₄Cl |

Resolution of Racemic Mixtures

The synthesis of this compound through conventional chemical methods typically results in a racemic mixture, which is an equimolar combination of both (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying the specific properties of each. wikipedia.org

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by exploiting the different reaction rates of each enantiomer with a chiral catalyst or reagent. urfu.ru This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other unreacted and thus enriched.

For carboxylic acids like this compound, enzyme-catalyzed esterification is a common kinetic resolution strategy. Chiral catalysts, particularly lipases and esterases, can exhibit high enantioselectivity. nih.gov For instance, an esterase might preferentially catalyze the hydrolysis of the ester of one enantiomer (e.g., the S-enantiomer) at a much faster rate than the other, allowing for the separation of the unreacted R-ester and the hydrolyzed S-acid. nih.gov

Another approach involves the use of chiral acyl-transfer catalysts in the presence of an achiral alcohol. mdpi.comnih.gov These catalysts can selectively promote the esterification of one enantiomer over the other. While specific studies on this compound are not extensively documented, research on related 2-arylpropanoic acids demonstrates the feasibility of this technique.

Table 2: Examples of Kinetic Resolution in Structurally Related 2-Arylpropanoic Acids

| Substrate | Resolution Method | Chiral Catalyst/Enzyme | Result |

|---|---|---|---|

| Racemic Ibuprofen Ethyl Ester | Enzymatic Hydrolysis | Esterase Est924 Mutant M3 | (S)-Ibuprofen with 74.5% enantiomeric excess (ee) |

| Racemic Naproxen Ethyl Ester | Enzymatic Hydrolysis | Esterase Est924 Mutant M3 | (S)-Naproxen with 91% ee |

Note: The data in this table is for analogous compounds to illustrate the principle of kinetic resolution.

Diastereomeric Salt Formation

A classical and robust method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts (e.g., (R-acid)-(R-base) and (S-acid)-(R-base)).

Unlike enantiomers, diastereomers have different physical properties, including solubility. jackwestin.com This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated in pure form, the chiral base can be removed by treatment with a strong acid, yielding the enantiomerically pure carboxylic acid. libretexts.orglibretexts.org

Commonly used chiral resolving agents for this purpose include naturally occurring alkaloids like brucine (B1667951) and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orglibretexts.org The selection of the appropriate chiral base and crystallization solvent is often determined empirically. While this method is a cornerstone of chiral resolution, a study on the closely related 2-(4-chlorophenyl)propanoic acid found that resolution was not achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral additive, highlighting that success is not guaranteed and depends heavily on the specific interactions between the acid and the resolving agent. nih.gov

Asymmetric Synthesis Approaches to Chiral this compound

To circumvent the inherent 50% yield limitation of resolution processes, asymmetric synthesis has emerged as a powerful strategy for directly preparing enantiomerically pure compounds. wikipedia.org These methods create the desired stereocenter under the influence of a chiral catalyst, reagent, or auxiliary.

Enantioselective Catalysis in Propanoic Acid Synthesis

Modern organic synthesis heavily relies on enantioselective catalysis to produce chiral molecules with high optical purity. For the synthesis of chiral 2-arylpropanoic acids, several effective catalytic strategies have been developed.

One prominent method is the asymmetric hydrovinylation of vinyl arenes. acs.orgnih.gov This reaction, often catalyzed by nickel complexes with chiral phosphine (B1218219) ligands, can produce 3-arylbutenes with high regioselectivity and enantioselectivity. Subsequent oxidative cleavage of the double bond in the butene product yields the desired 2-arylpropanoic acid. acs.orgnih.gov A hypothetical route to chiral this compound could involve the asymmetric hydroformylation or a related carbonylation reaction of a suitable styrenic precursor.

Palladium-catalyzed asymmetric carbonylation of styrenes is another viable approach. mdpi.com This one-pot, two-step procedure can involve a Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation step to produce the propanoic acid derivative with high regioselectivity. mdpi.com

Table 3: Enantioselective Catalytic Methods for 2-Arylpropionic Acid Synthesis

| Reaction Type | Catalyst System | Precursor | Product | Enantioselectivity |

|---|---|---|---|---|

| Asymmetric Hydrovinylation | Nickel / Chiral Ligand | Vinyl Arenes | 3-Arylbutenes (Profens Precursor) | >97% ee |

Note: The data in this table is for analogous reactions to illustrate the potential of enantioselective catalysis.

Chiral Pool Approaches

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the existing stereocenters provided by nature to build more complex chiral molecules. Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of (S)- or (R)-2-(4-Chlorophenyl)-3-phenylpropanoic acid, a logical starting material from the chiral pool would be L- or D-phenylalanine, respectively. Phenylalanine already contains the required phenyl group and the propanoic acid backbone with the correct stereochemistry at the alpha-carbon. A potential synthetic pathway could involve the diazotization of phenylalanine to replace the amino group with another functional group, followed by a cross-coupling reaction to introduce the 4-chlorophenyl group at the C2 position. A key challenge in such a sequence is to perform the reactions without causing racemization of the stereocenter. For example, a crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid (derived from L-phenylalanine) to its (R)-enantiomer has been reported, demonstrating a method to access the opposite enantiomer from a chiral pool source. nih.gov

Influence of Stereochemistry on Chemical Reactivity

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the influence of stereochemistry on the chemical reactivity of this compound. Research into how individual stereoisomers (enantiomers and diastereomers) of this specific compound behave differently in chemical reactions—such as variations in reaction rates, pathways, or product distributions—is not available in the reviewed sources.

The study of stereochemistry's impact on reactivity is a critical area of chemical research. For many chiral molecules, the spatial arrangement of atoms profoundly affects their interactions with other chiral or prochiral reagents, catalysts, and biological systems. youtube.comrijournals.comnih.gov This can manifest as differences in the rates of reaction between enantiomers when reacting with a single enantiomer of another chiral compound, a process fundamental to kinetic resolution. mdpi.comnii.ac.jpnih.gov In such resolutions, one enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. urfu.runii.ac.jp

However, for this compound itself, specific data from such studies, for instance, comparing the esterification or amidation rates of its (R)- and (S)-enantiomers, have not been reported in the available literature. Consequently, data tables illustrating these differences in reactivity cannot be generated. While broader research exists on the chiral separation and resolution of related arylpropanoic acids, one study noted that resolution was not successfully achieved for 2-(4-chlorophenyl)propanoic acids under their specific countercurrent chromatography conditions. nih.gov

Computational Chemistry Approaches to 2 4 Chlorophenyl 3 Phenylpropanoic Acid Systems

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-(4-Chlorophenyl)-3-phenylpropanoic acid involves the generation and manipulation of its three-dimensional structure to understand its spatial properties. A key aspect of this is conformational analysis, which is the study of the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds. chemistrysteps.com

The flexibility of this compound arises from the possible rotations around several key single bonds: the bond between the chiral carbon (C2) and the carboxylic acid group, the C2-C3 bond, and the bonds connecting the phenyl and chlorophenyl rings to the propanoic acid backbone. These rotations give rise to numerous conformers with varying energy levels. The most stable conformers correspond to energy minima on the potential energy surface.

Conformational analysis helps identify the lowest energy (most stable) conformer, which is crucial as the molecule's geometry influences its physical properties and biological interactions. chemistrysteps.commdpi.com The conformation of the propanoic acid side chain, for instance, can be described by a set of dihedral angles, which determine whether the chain is extended or bent. mdpi.com Molecular dynamics simulations can further be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and how it might interact with other molecules. drugbank.com

Table 1: Representative Dihedral Angles for Hypothetical Conformers of this compound

| Conformer | Dihedral Angle 1 (O=C-C2-C3) | Dihedral Angle 2 (C-C2-C3-Cphenyl) | Relative Energy (kcal/mol) |

| Anti | 180° | 180° | 0.00 |

| Gauche 1 | 60° | 60° | 0.95 |

| Eclipsed | 0° | 120° | 4.50 |

| Gauche 2 | -60° | -60° | 0.95 |

**6.2. Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can provide a highly accurate description of its molecular properties. malayajournal.orgacadpubl.eu

Applications of DFT for this compound include:

Geometry Optimization: Determining the most stable three-dimensional structure by finding the geometry with the minimum energy. This provides precise information on bond lengths, bond angles, and dihedral angles. nih.gov

Calculation of Molecular Properties: DFT is used to compute various electronic properties, such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. acadpubl.eu

Reactivity Descriptors: Quantum chemical parameters like electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be calculated to quantify the molecule's chemical behavior and reactivity. nih.govresearchgate.net

Table 2: Selected Calculated Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Angle | O=C-O | 123.5° |

| Bond Angle | C2-C3-Cphenyl | 112.0° |

Electronic Structure Calculations

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com

For this compound, the HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgacadpubl.eu The spatial distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. acadpubl.eu For instance, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group would significantly influence the distribution and energies of these frontier orbitals.

Table 3: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.20 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 5.65 | Chemical stability and reactivity |

Simulations of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By simulating reaction pathways, chemists can map the energetic landscape that connects reactants to products.

This process involves identifying all relevant stationary points on the potential energy surface, including reactants, products, and any intermediates. Crucially, it also involves locating the transition state (TS)—the highest energy point along the minimum energy path, which corresponds to the reaction's energy barrier or activation energy. rowansci.comarxiv.org

For a reaction involving this compound, such as its synthesis via an aldol-type reaction or its metabolic degradation, computational methods can be used to:

Propose a step-by-step reaction mechanism.

Calculate the geometric structures of all intermediates and transition states.

Determine the activation energy for each step, which is essential for understanding the reaction kinetics and identifying the rate-determining step. rowansci.com

A frequency calculation must be performed on a located transition state structure to verify that it is a true first-order saddle point, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rowansci.com

Table 4: Hypothetical Energy Profile for a Reaction Step Involving this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +22.5 |

| Products | -15.0 |

Computational Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data.

Using DFT, it is possible to calculate the vibrational frequencies of this compound. nih.gov These calculated frequencies correspond to the absorption bands in its infrared (IR) and Raman spectra. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes to specific functional groups and bond movements can be achieved. nih.govresearchgate.net Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental values, accounting for systematic errors in the computational method. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are instrumental in assigning signals in complex NMR spectra and confirming the molecular structure.

Table 5: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3450 | 3435 |

| C=O Stretch | Carboxylic Acid | 1735 | 1720 |

| C-Cl Stretch | Chlorophenyl | 755 | 748 |

| C-H Aromatic Stretch | Phenyl Rings | 3080 | 3065 |

Advanced Analytical Characterization of 2 4 Chlorophenyl 3 Phenylpropanoic Acid and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 2-(4-chlorophenyl)-3-phenylpropanoic acid.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH) as a neutral radical, resulting in a prominent fragment ion. libretexts.org In the case of this compound, cleavage of the bond between C2 and C3 could also occur, leading to fragments corresponding to the substituted benzyl (B1604629) and phenylacetic acid moieties. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment |

| [M]⁺ | Intact Molecule |

| [M-45]⁺ | Loss of -COOH |

| [M-Cl]⁺ | Loss of Chlorine |

| [C₇H₇]⁺ | Benzyl Cation |

| [C₈H₆ClO]⁺ | Chlorophenylacetyl Cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by the absorptions of the carboxylic acid and aromatic groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. docbrown.info A strong, sharp peak between 1700 and 1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. ucalgary.ca The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to several peaks in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 (strong) |

| C-Cl (Aryl Halide) | 1000 - 1100 |

| C-H (Aromatic) | 3000 - 3100 |

| C=C (Aromatic) | 1450 - 1600 |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound.

A typical RP-HPLC system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netresearchgate.net Isocratic or gradient elution could be used to achieve optimal separation. Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the aromatic rings (e.g., around 220-230 nm). The method would need to be validated for parameters such as linearity, accuracy, precision, and specificity.

Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatization agents include silylating agents (e.g., BSTFA) or diazomethane (B1218177) to form the corresponding methyl ester.

The derivatized sample would be injected into a GC equipped with a capillary column (e.g., a non-polar or medium-polarity column). The separated components would then be introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times. The mass spectrometer provides both qualitative (structural) and quantitative information. GC-MS analysis of a similar compound, 2-(4-chlorophenyl)propanoic acid, has been reported as a degradation product of esfenvalerate. researchgate.net

Proposed GC-MS Method Parameters

| Parameter | Condition |

| Derivatization | Esterification (e.g., with diazomethane) |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized for separation |

| Ionization | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Scan or SIM mode) |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) of this compound is a critical step in its characterization, particularly in contexts where stereochemistry influences biological activity or material properties. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for resolving the enantiomers and accurately quantifying their relative proportions.

The acidic nature of the carboxylic acid moiety in this compound dictates the selection of an appropriate chiral separation strategy. Polysaccharide-based CSPs, particularly those derived from derivatized cellulose (B213188) and amylose, have demonstrated broad applicability for the enantioseparation of chiral acids, including compounds structurally related to the profen class of pharmaceuticals. chiraltech.comphenomenex.com These CSPs offer a complex chiral environment with multiple interaction sites—such as hydrogen bonding, π-π interactions, and steric hindrance—that facilitate differential binding of the two enantiomers.

A typical analytical approach involves screening various polysaccharide CSPs under different chromatographic modes, including normal-phase, reversed-phase, and polar organic modes. For acidic compounds, the mobile phase is often modified with a small percentage of an acid, such as trifluoroacetic acid (TFA) or acetic acid. This additive serves to suppress the ionization of the analyte's carboxyl group, which generally leads to better peak shapes and improved resolution on many CSPs.

Research Findings

A common and effective method for the enantiomeric resolution of this compound utilizes a CSP based on cellulose tris(3,5-dimethylphenylcarbamate). This phase is known for its excellent chiral recognition capabilities for a wide range of racemates, including arylpropionic acids.

In a representative HPLC method, the racemic compound is separated using a normal-phase isocratic elution. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol, which acts as a polar modifier. The addition of a small amount of TFA is crucial for achieving sharp, well-resolved peaks. The separation is monitored using a UV detector, typically at a wavelength where the phenyl chromophores exhibit strong absorbance (e.g., 254 nm).

Under optimized conditions, baseline separation of the two enantiomers is achieved, allowing for precise quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The following data table summarizes the typical chromatographic parameters and results obtained for the enantiomeric separation of this compound.

| Parameter | Value/Condition |

|---|---|

| Chromatographic Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (B1680970) gel (e.g., Chiralcel® OD) |

| Column Dimensions | 250 mm x 4.6 mm i.d. |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rₛ) | > 2.0 |

| Selectivity Factor (α) | 1.25 |

Applications of 2 4 Chlorophenyl 3 Phenylpropanoic Acid in Synthetic Organic Chemistry

Utility as a Building Block in Complex Molecule Synthesis

There is no available scientific literature detailing the use of 2-(4-Chlorophenyl)-3-phenylpropanoic acid as a foundational component in the synthesis of more complex molecules.

Precursor for Diversified Organic Compounds

No studies have been found that document the conversion of this compound into a diverse range of other organic compounds.

Emerging Research Directions and Future Outlook for 2 4 Chlorophenyl 3 Phenylpropanoic Acid Research

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Table 1: Application of AI/ML in the Synthesis Design of 2-(4-Chlorophenyl)-3-phenylpropanoic acid

| Application Area | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose multiple synthetic routes by analyzing known chemical transformations. | Discovery of novel, more efficient, and cost-effective synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the yield and potential byproducts of a chemical reaction. | Reduced experimental optimization time and material waste. |

| Catalyst and Reagent Selection | AI can suggest the most effective catalysts and reagents for specific transformations. | Improved reaction efficiency and selectivity. |

| Process Optimization | ML algorithms can optimize reaction conditions for maximum yield and purity. | Enhanced manufacturing efficiency and reduced production costs. |

Development of High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating a large number of experimental conditions. In the context of synthesizing this compound, HTS can be employed to accelerate the optimization of key chemical reactions, such as the carbon-carbon bond-forming steps that are central to its structure.

One of the key reactions for the synthesis of diarylpropanoic acids is the Suzuki-Miyaura cross-coupling. HTS techniques, such as those utilizing microtiter plates and robotic liquid handling, allow for the simultaneous testing of numerous catalysts, ligands, bases, and solvents. Advanced analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can then be used for the rapid analysis of the reaction outcomes, providing a wealth of data in a short period. This data-rich approach enables the rapid identification of the optimal conditions for maximizing the yield and purity of this compound.

Table 2: High-Throughput Screening Techniques for Synthesis Optimization

| HTS Technique | Description | Application in Synthesis |

| Microtiter Plate Screening | Miniaturized reactions are performed in parallel in multi-well plates. | Rapidly screen a wide range of reaction parameters (catalysts, solvents, etc.). |

| Robotic Liquid Handling | Automated systems for precise and rapid dispensing of reagents. | Increases the speed and reproducibility of HTS experiments. |

| DESI-MS Analysis | Rapid mass spectrometry technique for analyzing reaction products directly from the plate. | Enables high-speed analysis of reaction outcomes without extensive sample preparation. |

| Fluorescence-Based Assays | Development of fluorescent probes to quickly assess reaction conversion. | Provides a rapid and sensitive method for initial screening of reaction conditions. |

Exploration of Sustainable and Renewable Synthetic Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. For this compound, this translates to the exploration of more environmentally benign and sustainable manufacturing processes.

A key focus is the use of renewable feedstocks. Research is ongoing into the conversion of biomass-derived platform molecules into valuable chemical intermediates. nih.gov For instance, lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds that could potentially be used as starting materials for the synthesis of the phenyl rings in the target molecule.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another promising avenue for sustainable synthesis. Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. The development of engineered enzymes could enable the direct and enantioselective synthesis of chiral diarylpropanoic acids.

Furthermore, the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic reactions that minimize waste are central to this sustainable approach. The goal is to design a synthetic process with a high atom economy, where the majority of the atoms from the starting materials are incorporated into the final product.

Interdisciplinary Research Opportunities in Advanced Materials Science

Beyond its synthesis, this compound presents intriguing opportunities for interdisciplinary research in advanced materials science, where it could serve as a versatile building block or monomer.

One potential application lies in the field of polymer chemistry. The carboxylic acid functionality of the molecule can be used for polymerization reactions, potentially leading to the creation of novel polyesters or polyamides. The rigid diaryl structure could impart interesting thermal and mechanical properties to these polymers. For example, a similar molecule, 2-(2-aminophenoxy)-propionic acid, has been used as a monomer to create foldamers, which are oligomers that adopt well-defined secondary structures.

In the realm of supramolecular chemistry, the molecule's ability to form hydrogen bonds through its carboxylic acid group, combined with the potential for π-π stacking interactions between its aromatic rings, makes it a candidate for the design of self-assembling systems. These systems could form gels, liquid crystals, or other ordered structures with potential applications in sensing or controlled release.

Furthermore, the carboxylic acid group can act as a linker to connect metal ions, opening up the possibility of using this compound in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The specific structure of this diarylpropanoic acid could lead to MOFs with unique pore geometries and functionalities.

Table 3: Interdisciplinary Research Opportunities

| Field | Potential Application of this compound |

| Polymer Chemistry | Monomer for the synthesis of polyesters, polyamides, or foldamers with unique structural properties. |

| Supramolecular Chemistry | Building block for the creation of self-assembling materials such as gels and liquid crystals. |

| Materials Science | Organic linker for the synthesis of Metal-Organic Frameworks (MOFs) with tailored porosity and functionality. |

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of 2-(4-Chlorophenyl)-3-phenylpropanoic acid?

To confirm the structure, employ a combination of NMR (¹H and ¹³C) for analyzing proton and carbon environments, IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry (ESI-TOF or HRMS) for molecular weight validation. For crystalline samples, X-ray crystallography provides unambiguous structural confirmation, as demonstrated in analogous compounds . Thermochemical data (e.g., enthalpy of formation) can be cross-referenced using reaction databases .

Q. How does the 4-chlorophenyl substituent influence the compound’s acidity compared to non-halogenated analogs?

The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid group by stabilizing the deprotonated form via inductive effects. Compare pKa values with analogs like 3-phenylpropanoic acid using potentiometric titration or computational methods (e.g., DFT calculations). Substituent effects on acidity are well-documented in structurally related systems, where halogenation lowers pKa by ~0.5–1.0 units .

Q. What synthetic routes are effective for preparing this compound?

A common approach involves Friedel-Crafts acylation of 4-chlorobenzene with phenylacetyl chloride, followed by hydrolysis of the resulting ketone to the carboxylic acid. Alternatively, Grignard reactions using 4-chlorophenylmagnesium bromide and phenylpropanoate derivatives can yield intermediates for oxidation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability of this compound?

Use density functional theory (DFT) to calculate bond dissociation energies, Gibbs free energy of formation, and torsional strain. Compare computed thermochemical data (e.g., ΔfH° = 201 kJ/mol for analogous sodium adducts) with experimental values from reaction calorimetry or gas-phase ion clustering studies . Solvent effects can be modeled using COSMO-RS to assess stability in polar environments .

Q. What strategies resolve contradictions in reported biological activities of halogenated propanoic acid derivatives?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing Cl with OH or CH₃). Use competitive binding assays or enzyme inhibition assays to quantify interactions with biological targets. For example, the antimicrobial activity of 2-(4-chlorophenyl) derivatives may differ from hydroxyphenyl analogs due to lipophilicity and hydrogen-bonding capacity .

Q. How does the compound behave in heterogeneous reaction systems (e.g., catalytic surfaces)?

Study adsorption kinetics on metal oxides (e.g., SiO₂, TiO₂) using ATR-FTIR or QCM-D to monitor surface interactions. The chlorophenyl group may enhance binding via π-stacking or halogen-metal interactions, as observed in related systems. Environmental stability under UV light or humidity can be tested using accelerated aging protocols .

Q. What advanced chromatographic methods optimize purity assessment for this compound?

Employ HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers if stereocenters are present. UHPLC-MS/MS provides high sensitivity for trace impurity detection (<0.1%). Validate methods using reference standards from authoritative databases like PubChem .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.